4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
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Overview
Description
4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE is a complex organic compound with a unique structure that includes a dihydropyridinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyridinone core, followed by the introduction of the phenyl(piperidin-1-yl)methyl and pyridin-3-yl)methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl(piperidin-1-yl)methyl and pyridin-3-yl)methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-2-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE
- 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-4-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE
Uniqueness
The uniqueness of 4-HYDROXY-6-METHYL-3-[PHENYL(PIPERIDIN-1-YL)METHYL]-1-[(PYRIDIN-3-YL)METHYL]-1,2-DIHYDROPYRIDIN-2-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the pyridin-3-yl)methyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[phenyl(piperidin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C24H27N3O2/c1-18-15-21(28)22(24(29)27(18)17-19-9-8-12-25-16-19)23(20-10-4-2-5-11-20)26-13-6-3-7-14-26/h2,4-5,8-12,15-16,23,28H,3,6-7,13-14,17H2,1H3 |
InChI Key |
WQEPJZOKGKFRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)O |
Origin of Product |
United States |
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